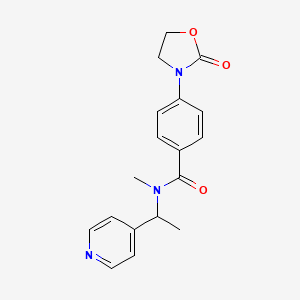
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one, also known as DCQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DCQ belongs to the quinazolinone family and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one is not fully understood, but it has been proposed to act through multiple pathways. In cancer cells, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been found to inhibit the expression of various oncogenes, including c-Myc and Bcl-2. In inflammation, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one suppresses the activation of NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory cytokines and chemokines. 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting viral RNA polymerase.
Biochemical and Physiological Effects:
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been found to exhibit various biochemical and physiological effects. In cancer cells, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In addition, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been shown to inhibit angiogenesis, a process crucial for tumor growth and metastasis. In inflammation, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one suppresses the production of pro-inflammatory cytokines and chemokines, leading to the downregulation of the inflammatory response. 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's antiviral activity is believed to be due to its ability to inhibit viral replication, leading to the inhibition of viral spread and infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has several advantages and limitations for lab experiments. One of the advantages is its potent antitumor activity, making it an attractive candidate for cancer research. In addition, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been shown to possess anti-inflammatory and antiviral activities, making it a versatile compound for various fields of research. However, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's mechanism of action is not fully understood, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one research. One potential direction is to further investigate 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's mechanism of action, particularly in cancer cells, to identify potential targets for drug development. Another potential direction is to study 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's pharmacokinetics and bioavailability to optimize its therapeutic potential. Furthermore, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's antiviral activity can be further explored to identify potential applications in the treatment of viral infections. Overall, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has shown promising potential for various therapeutic applications, and further research is warranted to fully understand its biological activities and potential clinical applications.
Métodos De Síntesis
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one can be synthesized through a multistep process that involves the reaction of 2-chloro-3-formylquinazolin-4(3H)-one with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions that involve chlorination, deprotection, and cyclization, leading to the formation of 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one.
Aplicaciones Científicas De Investigación
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines. In addition, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has also been studied for its antiviral activity, particularly against the influenza virus, by inhibiting viral replication.
Propiedades
IUPAC Name |
6,8-dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)11(19)6-18-7-17-12-9(13(18)20)4-8(15)5-10(12)16/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGIQSRURMBRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=NC2=C(C1=O)C=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide](/img/structure/B7533596.png)
![3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7533600.png)
![Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine](/img/structure/B7533604.png)
![N-[2-[(3-fluoro-4-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7533615.png)
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)





